N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves a multi-step process. One common method includes the reaction of 3,4-dichloroaniline with 2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of a suitable base and elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted quinoline compounds .
Scientific Research Applications
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- N-(3,4-dichlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide
- N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Uniqueness
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H20Cl2N2O |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C19H20Cl2N2O/c1-12-11-19(2,3)23(17-7-5-4-6-14(12)17)18(24)22-13-8-9-15(20)16(21)10-13/h4-10,12H,11H2,1-3H3,(H,22,24) |
InChI Key |
SOHTYEKCCZMIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C |
Origin of Product |
United States |
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